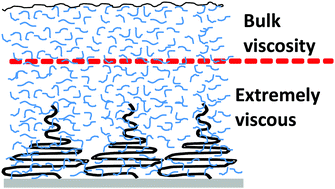Altering surface fluctuations by blending tethered and untethered chains†
Soft Matter Pub Date: 2017-10-16 DOI: 10.1039/C7SM01616F
Abstract
“Partially tethering” a thin film of a polymer melt by covalently attaching to the substrate a fraction of the chains in an unentangled melt dramatically increases the relaxation time of the surface height fluctuations. This phenomenon is observed even when the film thickness, h, is 20 times the unperturbed chain radius, Rg,tethered, of the tethered chains, indicating that partial tethering is more influential than any physical attraction with the substrate. Furthermore, a partially tethered layer of a low average molecular weight of 5k showed much slower surface fluctuations than did a reference layer of pure untethered chains of much greater molecular weight (48k), so the partial tethering effect is stronger than the effects of entanglement and increase in glass transition temperature, Tg, with molecular weight. Partial tethering offers a means of tailoring these fluctuations which influence wetting, adhesion, and tribology of the surface.

Recommended Literature
- [1] Heteroleptic silver-containing ionic liquids†
- [2] Contents list
- [3] Confronting FCP structure with ultrafast spectroscopy data: evidence for structural variations
- [4] Capping agent replacement induced self-organization of ultrathin nanowires: a new and general approach for fabricating noble metal nanoporous films with small ligament sizes†
- [5] Probing oligomerization of amyloid beta peptide in silico†
- [6] Oxidative coupling of silylated nonagermanide clusters†
- [7] Proceedings at the Meetings of the Chemical Society
- [8] Demonstration of the existence of intermolecular lone pair⋯π interaction between alcoholic oxygen and the C6F5 group in organic solvent†
- [9] Front cover
- [10] Gadolinium doped zinc ferrite nanoarchitecture reinforced with a carbonaceous matrix: a novel hybrid material for next-generation flexible capacitors

Journal Name:Soft Matter
Research Products
-
CAS no.: 14259-85-9
-
CAS no.: 11006-27-2
-
CAS no.: 12219-56-6
-
CAS no.: 14959-84-3









